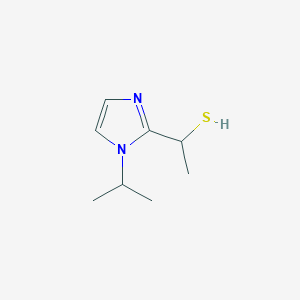
1-Hydroxy-1-(methylsulfanyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1-(methylsulfanyl)propan-2-one is an organic compound with the molecular formula C4H8O2S It is a derivative of propanone (acetone) where a hydroxyl group and a methylsulfanyl group are attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-1-(methylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with methylsulfanyl reagents under controlled conditions. For example, the reaction of acetone with methylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires a solvent like ethanol and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 1-(methylsulfanyl)propan-2-one, in the presence of a suitable catalyst like palladium on carbon. This process can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-1-(methylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(methylsulfanyl)propan-2-one.
Reduction: The compound can be reduced to form 1-(methylsulfanyl)propan-2-ol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(Methylsulfanyl)propan-2-one.
Reduction: 1-(Methylsulfanyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxy-1-(methylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1-(methylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These properties enable the compound to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-propanone:
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: This compound has a methoxyphenyl group instead of a methylsulfanyl group, leading to different chemical properties and uses.
1-Hydroxy-1,1-diphenyl-propan-2-one: This compound has two phenyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
1-Hydroxy-1-(methylsulfanyl)propan-2-one is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon atom. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
Propriétés
Numéro CAS |
74178-33-9 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
1-hydroxy-1-methylsulfanylpropan-2-one |
InChI |
InChI=1S/C4H8O2S/c1-3(5)4(6)7-2/h4,6H,1-2H3 |
Clé InChI |
YAVMWIFJLJVKFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)








![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)


![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
